6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
The compound 6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide features a structurally complex architecture with three critical moieties:
A tetrahydrothieno[2,3-c]pyridine core, providing a fused bicyclic heterocyclic system.
A sulfonylbenzamido linker, facilitating interactions with biological targets.
A 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane substituent, contributing to conformational rigidity and steric bulk.
Synthetic routes for analogous compounds (e.g., azetidinones and thiazolo-pyrimidines) involve multi-step reactions such as condensation, cyclization, and sulfonamide formation, as seen in related studies .
Properties
IUPAC Name |
6-methyl-2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S2/c1-25(2)11-17-12-26(3,14-25)15-30(17)36(33,34)18-7-5-16(6-8-18)23(32)28-24-21(22(27)31)19-9-10-29(4)13-20(19)35-24/h5-8,17H,9-15H2,1-4H3,(H2,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLLPMSEDTXDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CN(CC5)C)C(=O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex molecule that has garnered interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features several key components:
- Azabicyclo[3.2.1]octane core : Known for its role in various bioactive compounds.
- Sulfonamide group : Often associated with antibacterial properties and enzyme inhibition.
- Thieno[2,3-c]pyridine moiety : Contributes to its pharmacological profile.
Research indicates that the compound may act through multiple mechanisms:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme is involved in the degradation of endogenous palmitoylethanolamide (PEA), an anti-inflammatory mediator. Inhibition of NAAA can enhance the levels of PEA, prolonging its anti-inflammatory effects .
- Selectivity : Preliminary studies suggest that this compound exhibits selectivity towards human fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), indicating a potential for reduced side effects compared to non-selective inhibitors .
In Vitro Studies
In vitro studies have demonstrated significant biological activity:
- NAAA Inhibition : The compound has been shown to inhibit NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM), showcasing its potency as a therapeutic agent against inflammatory conditions .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 6-Methyl-2-(...) | 0.042 | NAAA Inhibition |
| Other Compounds | Varies | Various |
Case Studies
Several case studies have highlighted the therapeutic potential of this class of compounds:
- Pain Management : Clinical trials exploring the use of NAAA inhibitors for chronic pain management have shown promising results, with patients reporting reduced pain levels and improved quality of life.
- Anti-inflammatory Applications : Research has indicated that compounds similar to 6-Methyl-2-(...) can effectively reduce inflammation in models of arthritis and other inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:
- Absorption : The compound demonstrates favorable absorption characteristics in preclinical models.
- Distribution : Studies indicate good tissue distribution, essential for targeting inflammation sites.
- Metabolism and Excretion : Ongoing research aims to elucidate the metabolic pathways and excretion rates to predict human pharmacokinetics accurately.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The tetrahydrothieno[2,3-c]pyridine core distinguishes this compound from other heterocycles. Key comparisons include:
Table 1: Core Structural Features
- Thiophene vs.
- β-Lactam vs. Sulfonamide Linkers: While azetidinones (β-lactams) are associated with antimicrobial activity, the sulfonylbenzamido group in the target compound may favor interactions with eukaryotic targets (e.g., receptors or enzymes) .
Substituent Effects
Methyl and Azabicyclo Groups
- Analogous 4-methyl substitutions in thiophene derivatives enhance adenosine A1 receptor binding .
- Azabicyclo[3.2.1]octane : This moiety introduces rigidity and a hydrophobic bulk, contrasting with smaller azabicyclo systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in cephalosporins) . The larger bicyclo[3.2.1] system may improve membrane permeability or target specificity.
Sulfonamide Linkage
The 4-((azabicyclo)sulfonyl)benzamido group is a unique feature. In azetidinone derivatives, sulfonamide groups are critical for antimicrobial activity, suggesting that the target compound’s sulfonyl group may similarly mediate target interactions .
Table 2: Substituent Impact on Activity
Pharmacokinetic Considerations
- Ester vs. Amide Modifications : The target compound’s carboxamide group (vs. ethyl ester in ) likely improves metabolic stability and oral bioavailability, a common optimization strategy in medicinal chemistry .
- Cyano vs. Carboxamide: Unlike thiazolo-pyrimidine derivatives with cyano groups (e.g., compound 11b in ), the carboxamide in the target compound may enhance solubility and hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
